molecular formula C13H13N5 B2426833 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole CAS No. 2320887-60-1

1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole

Cat. No. B2426833
CAS RN: 2320887-60-1
M. Wt: 239.282
InChI Key: BXFZDEYODXZQGE-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole, also known as DPTB, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been shown to have antibacterial activity against Gram-positive bacteria. The compound has also been investigated for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced cell death in neuronal cells.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole may also disrupt the microtubule network, leading to cell cycle arrest and apoptosis. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been shown to inhibit bacterial RNA polymerase, which may contribute to its antibacterial activity.
Biochemical and Physiological Effects
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to induce apoptosis in cancer cells, which is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In bacterial cells, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to inhibit transcription, leading to the inhibition of protein synthesis and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole in lab experiments is its potent antitumor and antibacterial activity, which makes it a promising candidate for drug development. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has low solubility in water, which may make it difficult to use in certain assays.

Future Directions

Future research on 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole could focus on elucidating its mechanism of action, which would provide insight into its potential as a therapeutic agent. In addition, the compound's potential as a neuroprotective agent could be further investigated, as it may have applications in the treatment of neurodegenerative diseases. Finally, the synthesis of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole analogs could be explored, which may lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole involves the reaction of 1-(2-bromoethyl)benzimidazole with 6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole. The purity and yield of the compound can be improved through recrystallization and column chromatography.

properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-2-5-11-10(4-1)14-9-17(11)8-13-16-15-12-6-3-7-18(12)13/h1-2,4-5,9H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZDEYODXZQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,3-benzodiazole

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